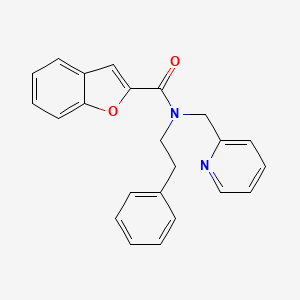

![molecular formula C20H18ClFN2O2 B2813783 6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one CAS No. 900875-09-4](/img/structure/B2813783.png)

6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

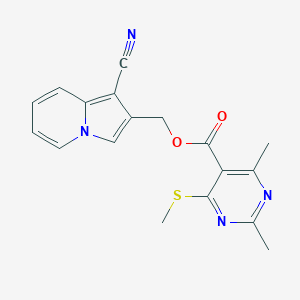

The compound is a complex organic molecule that likely contains a chromen-2-one group, a fluorophenyl group, and a piperazine group . These groups are common in many bioactive compounds, including drugs and potential therapeutic agents .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For instance, the piperazine group might participate in reactions with acids and bases, while the chromen-2-one group might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorophenyl and piperazine groups might affect its solubility, stability, and reactivity .Applications De Recherche Scientifique

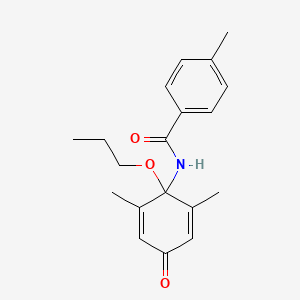

Antiproliferative and Anti-cancer Properties

Substituted chromene compounds, including those with piperazine moieties, have been synthesized and evaluated for their cytotoxic activities against human breast cancer and embryonic kidney cell lines. Some of these compounds exhibited better anti-proliferative activities than curcumin, a well-known natural product with anti-cancer properties. Molecular docking studies also revealed good binding affinity with Bcl-2 protein, suggesting potential for cancer therapy applications (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Luminescent Properties and Photo-induced Electron Transfer

Research on naphthalimide compounds with piperazine substituents has revealed interesting luminescent properties and photo-induced electron transfer mechanisms. These findings could be significant for developing novel photonic and electronic materials (Gan, Chen, Chang, & Tian, 2003).

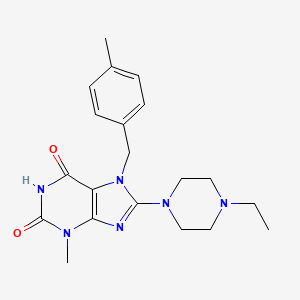

Potential Atypical Antipsychotics

Studies have also identified synthetic intermediates with piperazine derivatives as potential atypical antipsychotics. Structural variations of these compounds have led to the discovery of orally potent compounds for inhibiting apomorphine-induced climbing and hyperactivity in mice, predictive of antipsychotic efficacy (Bolós, Gubert, Anglada, Planas, Burgarolas, Castello, Sacristán, & Ortiz, 1996).

Antibacterial and Antimicrobial Activity

Novel piperazine-linked methylene-bis-coumarins have been synthesized and tested for their antibacterial activity against human pathogenic strains. Some compounds exhibited potent inhibitory activity, suggesting potential applications in treating bacterial infections (Nagaraj, Srinivas, Naik, & Neelofer, 2019).

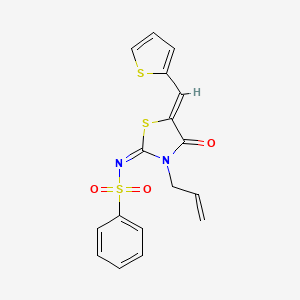

Anti-inflammatory and Immunomodulatory Activity

Research on osthole derivatives, including those with piperazine moieties, has shown moderate inhibitory activity in selected immunological assays. These compounds predominantly displayed suppressive and anti-inflammatory activities in the investigated models, indicating potential for the development of new anti-inflammatory drugs (Zimecki, Artym, Cisowski, Mażol, Włodarczyk, Gleńsk, 2009).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

6-chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN2O2/c21-15-1-6-19-18(12-15)14(11-20(25)26-19)13-23-7-9-24(10-8-23)17-4-2-16(22)3-5-17/h1-6,11-12H,7-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDBLFGUCKIUKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)OC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2813703.png)

![[(1R,2R)-2-Methoxycyclobutyl]methanesulfonyl chloride](/img/structure/B2813710.png)

![4-bromo-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2813712.png)

![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2813717.png)

![3-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2813720.png)